molecular formula C10H9N3O3 B13062857 1-(Benzyloxy)-1H-1,2,3-triazole-5-carboxylic acid

1-(Benzyloxy)-1H-1,2,3-triazole-5-carboxylic acid

Cat. No.: B13062857
M. Wt: 219.20 g/mol
InChI Key: HFENZNCAWZPFBB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(Benzyloxy)-1H-1,2,3-triazole-5-carboxylic acid is a heterocyclic compound that features a triazole ring substituted with a benzyloxy group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(Benzyloxy)-1H-1,2,3-triazole-5-carboxylic acid typically involves the cycloaddition reaction of azides with alkynes, known as the Huisgen cycloaddition or “click chemistry.” The reaction is often catalyzed by copper(I) ions (Cu(I)) to form the triazole ring. The benzyloxy group can be introduced through nucleophilic substitution reactions, while the carboxylic acid group is typically introduced via oxidation reactions.

Industrial Production Methods: Industrial production of this compound may involve multi-step synthesis processes, starting from readily available precursors. The process would be optimized for yield and purity, often involving purification steps such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-1H-1,2,3-triazole-5-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: The benzyloxy group can be oxidized to form corresponding aldehydes or acids.

    Reduction: The carboxylic acid group can be reduced to alcohols or other derivatives.

    Substitution: The triazole ring can undergo electrophilic or nucleophilic substitution reactions.

Common Reagents and Conditions:

    Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are employed.

    Substitution: Various electrophiles or nucleophiles can be used depending on the desired substitution.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the benzyloxy group can yield benzaldehyde or benzoic acid, while reduction of the carboxylic acid group can produce benzyl alcohol.

Scientific Research Applications

1-(Benzyloxy)-1H-1,2,3-triazole-5-carboxylic acid has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential use in drug development, particularly as a scaffold for designing enzyme inhibitors or receptor modulators.

    Industry: Utilized in the development of new materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-1H-1,2,3-triazole-5-carboxylic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets, such as enzymes or receptors, thereby modulating their activity. The triazole ring can interact with biological macromolecules through hydrogen bonding, π-π stacking, or hydrophobic interactions, influencing various biochemical pathways.

Comparison with Similar Compounds

  • 1-(Phenyl)-1H-1,2,3-triazole-5-carboxylic acid
  • 1-(Methoxy)-1H-1,2,3-triazole-5-carboxylic acid
  • 1-(Ethoxy)-1H-1,2,3-triazole-5-carboxylic acid

Comparison: 1-(Benzyloxy)-1H-1,2,3-triazole-5-carboxylic acid is unique due to the presence of the benzyloxy group, which can impart specific electronic and steric properties. This can influence its reactivity and interactions with other molecules, making it distinct from other similar compounds. The benzyloxy group can also enhance its solubility and stability, which are important factors in its applications.

Properties

Molecular Formula

C10H9N3O3

Molecular Weight

219.20 g/mol

IUPAC Name

3-phenylmethoxytriazole-4-carboxylic acid

InChI

InChI=1S/C10H9N3O3/c14-10(15)9-6-11-12-13(9)16-7-8-4-2-1-3-5-8/h1-6H,7H2,(H,14,15)

InChI Key

HFENZNCAWZPFBB-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)CON2C(=CN=N2)C(=O)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.